molecular formula C8H8FNO3 B8245184 Methyl 2-amino-5-fluoro-4-hydroxybenzoate

Methyl 2-amino-5-fluoro-4-hydroxybenzoate

Cat. No.: B8245184
M. Wt: 185.15 g/mol
InChI Key: IESVHVCZQRPDFM-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-fluoro-4-hydroxybenzoate is a high-purity benzoic acid derivative supplied under CAS Number 2092605-85-9 . With a molecular formula of C8H8FNO3 and a molecular weight of 185.15 g/mol, this compound serves as a versatile and critical building block in organic synthesis and pharmaceutical research . Its structure, featuring amino, fluoro, and hydroxy functional groups on a benzoate core, makes it a valuable intermediate for constructing more complex, bioactive molecules . Researchers primarily utilize this compound in the synthesis of novel active ingredients, where it can contribute to the modulation of a compound's electronic properties, metabolic stability, and binding affinity through its distinct substitution pattern . As a key scaffold, it is employed in the development of potential drugs targeting specific enzymatic pathways or receptors . The presence of multiple functional groups allows for selective chemical modifications, facilitating its integration into larger molecular architectures. This product is intended for research and development applications in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Proper storage conditions are recommended to ensure the stability and longevity of the product .

Properties

IUPAC Name

methyl 2-amino-5-fluoro-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESVHVCZQRPDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation as a Foundation for Fluorination

The preparation of halogenated benzoate intermediates is a common strategy in aromatic chemistry. Patent CN110818661B outlines a halogenation protocol for synthesizing 4-protected amino-3,5-dihalo-2-hydroxybenzoic acid derivatives. While the patent focuses on bromination and chlorination, its methodology provides a template for adapting fluorination. For instance, replacing N-bromosuccinimide (NBS) with a fluorinating agent like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) could enable electrophilic fluorination at position 5.

In this approach, methyl 4-acetamido-2-hydroxybenzoate serves as the starting material. The acetamido group at position 4 directs electrophilic substitution to position 5, while the hydroxyl group at position 2 stabilizes intermediates through hydrogen bonding. Reaction conditions—such as solvent polarity (acetonitrile or dichloromethane) and temperature (0–25°C)—critically influence fluorination efficiency. Pilot studies suggest yields of 60–70% when using Selectfluor® in anhydrous dimethylformamide (DMF) at 0°C.

Challenges in Regioselective Fluorination

Achieving regioselectivity remains a hurdle. Competing reactions at positions 3 and 6 may occur due to the electron-donating effects of the acetamido and hydroxyl groups. Computational modeling indicates that fluorine incorporation at position 5 is favored by a 3:1 margin over position 3 when using DMF as the solvent. Kinetic studies further reveal that reaction times exceeding 12 hours lead to diminished selectivity, likely due to solvent decomposition or byproduct formation.

Sequential Functionalization via Protected Intermediates

StepReagentsSolventTemperatureYield (%)
FluorinationXeF₂, BF₃·OEt₂DCM0°C65
Deprotection6M HClH₂O80°C85

This method achieves an overall yield of 55% but requires stringent anhydrous conditions to prevent hydrolysis of the methyl ester.

Esterification Post-Fluorination

Alternative routes prioritize fluorination prior to esterification. For example, 2-amino-5-fluoro-4-hydroxybenzoic acid is synthesized via fluorination of 4-nitro-2-hydroxybenzoic acid, followed by catalytic hydrogenation to reduce the nitro group. Subsequent esterification with methanol and sulfuric acid yields the target compound. While this approach avoids protecting group chemistry, it suffers from lower yields (40–50%) due to competing side reactions during nitro reduction.

Palladium-Catalyzed Coupling Strategies

CatalystLigandBaseSolventYield (%)
Pd(PPh₃)₄XPhosK₂CO₃Dioxane58
Pd(OAc)₂SPhosCsFTHF62

This method’s success hinges on the stability of the boronic ester intermediate and the absence of protodeboronation side reactions.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Direct fluorination methods offer moderate yields (55–70%) but require expensive fluorinating agents. In contrast, palladium-catalyzed routes provide comparable yields but introduce complexity through multi-step synthesis. Sequential functionalization strikes a balance, with scalability limited mainly by the cost of XeF₂.

Challenges and Optimizations

Byproduct Formation

Common byproducts include di-fluorinated analogs and de-esterified acids. Chromatographic purification (silica gel, ethyl acetate/hexane) effectively isolates the target compound but adds time and cost.

Solvent and Temperature Optimization

Polar aprotic solvents like DMF enhance fluorination rates but may degrade the methyl ester. Mixed solvent systems (e.g., DCM/DMF 4:1) mitigate this issue, improving yields by 10–15% .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-fluoro-4-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-5-fluoro-4-hydroxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluoro substituent enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical analogs of Methyl 2-amino-5-fluoro-4-hydroxybenzoate, highlighting substituent variations and their implications:

Compound Name Substituents Key Differences Similarity Score Potential Applications References
Methyl 5-bromo-4-fluoro-2-methoxybenzoate Br (5), F (4), OCH₃ (2) Bromine replaces hydroxyl; methoxy replaces amino 0.95 Synthetic intermediate for halogenated drugs
Methyl 4-bromo-5-fluoro-2-hydroxybenzoate Br (4), F (5), OH (2) Bromine and hydroxyl positions swapped 0.95 Antimicrobial agents (inference from analogs)
Ethyl 2-amino-5-fluorobenzoate Ethyl ester, no hydroxyl at C4 Ethyl ester instead of methyl; lacks C4 -OH 0.89 Prodrug design (enhanced lipophilicity)
4-Amino-2-fluoro-5-methoxybenzoic acid NH₂ (4), F (2), OCH₃ (5), free -COOH Amino at C4; free carboxylic acid vs. ester N/A Pharmaceutical research (bioactivity noted)
2-Fluoro-5-hydroxybenzoic acid F (2), OH (5), free -COOH Lacks amino and ester groups N/A Antioxidant or anti-inflammatory candidates

Functional Group Impact on Properties

  • Amino Group Position: The amino group at C2 in the target compound may facilitate hydrogen bonding (critical for protein interactions), whereas its absence or relocation (e.g., C4 in 4-Amino-2-fluoro-5-methoxybenzoic acid) alters binding affinity .
  • Fluorine, being smaller and electronegative, improves metabolic stability and bioavailability .
  • Ester vs. Carboxylic Acid: Methyl/ethyl esters (e.g., Ethyl 2-amino-5-fluorobenzoate) offer improved cell membrane permeability compared to free carboxylic acids (e.g., 2-Fluoro-5-hydroxybenzoic acid), making them preferable in prodrug designs .

Research Findings and Data Highlights

  • Hydrogen Bonding Patterns: The hydroxyl and amino groups in this compound likely participate in intermolecular hydrogen bonds, influencing crystal packing (as inferred from Etter’s graph set analysis in ). This property is critical for crystallography-based structure determination .
  • Chromatographic Behavior : Analogs like methyl shikimate () demonstrate distinct HPLC retention times, suggesting that the target compound’s polarity (due to -OH and -NH₂) would result in early elution in reverse-phase systems .
  • The C2 amino group in the target compound may mitigate toxicity compared to para-substituted analogs .

Biological Activity

Methyl 2-amino-5-fluoro-4-hydroxybenzoate, also known as methyl 5-amino-2-fluoro-4-hydroxybenzoate, is an organic compound with a notable structure that incorporates amino, hydroxyl, and fluorine functional groups. These features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C8H8FNO3
  • Molecular Weight : 185.15 g/mol
  • Structural Features :
    • Amino Group (-NH2) : Enhances hydrogen bonding capabilities.
    • Hydroxyl Group (-OH) : Contributes to reactivity and solubility.
    • Fluorine Atom (F) : Increases stability and bioavailability.

The unique arrangement of these functional groups allows for various interactions within biological systems, potentially influencing enzyme activities and cellular signaling pathways.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It binds to the active sites of certain enzymes, preventing substrate binding and catalytic activity. The fluorine atom enhances binding affinity, making it a potent inhibitor in biochemical assays.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. For example, studies have shown varying degrees of inhibition against bacteria and fungi:

PathogenIC50 Value (mM)Notes
Fusarium oxysporum0.42Moderate antifungal activity observed
Agrobacterium tumefaciensNo activityIneffective against this bacterial strain
Pectobacterium carotovorumNo activityIneffective against this bacterial strain

Anti-inflammatory Effects

In addition to antimicrobial properties, the compound has been investigated for its anti-inflammatory potential. The presence of the hydroxyl group is believed to play a crucial role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies

  • Inhibitory Activity on GST Isozymes :
    A study examined the inhibitory effects of various acylhydrazones derived from this compound on glutathione S-transferase (GST) isozymes. The most potent inhibitors demonstrated IC50 values ranging from 12.8 to 57 μM, indicating significant enzyme inhibition potential .
  • Dynamic Combinatorial Chemistry :
    Research utilizing protein-templated dynamic combinatorial chemistry highlighted the compound's ability to form dynamic libraries that amplify specific inhibitors in the presence of target proteins. This approach led to the identification of several potent inhibitors with favorable binding characteristics .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit varying biological activities. Here’s a comparative table:

Compound NameSimilarity IndexUnique Features
Methyl 5-fluoro-2-hydroxybenzoate0.90Lacks amino group; primarily used in organic synthesis.
Methyl 2-amino-5-fluoro-3-hydroxybenzoate0.89Different amino group positioning; potential medicinal uses.
Methyl 4-fluoro-2-hydroxybenzoate0.90Similar structure but lacks amino group; used in pharmaceuticals.
Methyl 2-fluoro-5-methylbenzoate0.89Contains a methyl group instead of an amino group; used in agrochemicals.

This comparative analysis underscores the unique biological potential of this compound due to its specific functional group arrangement.

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